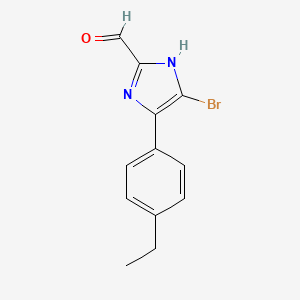
5-Bromo-4-(4-ethylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022627 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it valuable in various fields, including biomedical research and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022627 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. One common method involves the reaction of a precursor compound with a reagent that introduces the desired functional groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD33022627 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022627 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
MFCD33022627 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism by which MFCD33022627 exerts its effects is primarily through its interaction with specific molecular targets. The compound’s photoluminescent properties allow it to bind to certain biomolecules, making it useful in imaging and diagnostic applications. The pathways involved often include the excitation of electrons to higher energy states, followed by the emission of light as the electrons return to their ground state.
Comparación Con Compuestos Similares
MFCD33022627 is unique due to its strong photoluminescent properties, which distinguish it from other similar compounds. Some similar compounds include:
Compound A: Known for its moderate photoluminescent properties but lacks the stability of MFCD33022627.
Compound B: Exhibits strong photoluminescence but is more expensive to produce.
Compound C: Has similar applications but lower efficiency in imaging techniques.
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
5-bromo-4-(4-ethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-8-3-5-9(6-4-8)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
Clave InChI |
XGHBVIICWGGRCG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















